Cas no 1261898-35-4 (6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol)
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol Chemical and Physical Properties
Names and Identifiers
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- DTXSID20685353
- 6-[4-(ETHOXYCARBONYL)-3-FLUOROPHENYL]-2-FORMYLPHENOL
- 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%
- Ethyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
- MFCD18314877
- 1261898-35-4
- 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol
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- MDL: MFCD18314877
- Inchi: 1S/C16H13FO4/c1-2-21-16(20)13-7-6-10(8-14(13)17)12-5-3-4-11(9-18)15(12)19/h3-9,19H,2H2,1H3
- InChI Key: CDGRONXGEQITGF-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)OCC)C=CC(=C1)C1C=CC=C(C=O)C=1O
Computed Properties
- Exact Mass: 288.07978705Da
- Monoisotopic Mass: 288.07978705Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 63.6Ų
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321051-5 g |
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%; . |
1261898-35-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB321051-5g |
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%; . |
1261898-35-4 | 95% | 5g |
€1159.00 | 2025-02-21 |
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol Suppliers
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol (CAS No. 1261898-35-4): An Overview
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol (CAS No. 1261898-35-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluoro-substituted benzene ring, an ethoxycarbonyl group, and a formyl group. These functional groups contribute to its potential biological activity and pharmacological properties.
The fluoro-substituted benzene ring is a common motif in many pharmaceuticals due to its ability to enhance the lipophilicity and metabolic stability of the molecule. The presence of the ethoxycarbonyl group adds further complexity to the molecule, potentially influencing its solubility and reactivity. The formyl group, on the other hand, can participate in various chemical reactions, making it a valuable functional group for synthetic transformations and derivatization.
Recent studies have explored the potential applications of 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol in various therapeutic areas. One notable area of research is its use as an intermediate in the synthesis of novel anti-inflammatory agents. The compound's unique structure allows it to serve as a building block for more complex molecules with enhanced biological activity. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory effects in vitro and in vivo, suggesting its potential as a lead compound for drug development.
In addition to its anti-inflammatory properties, 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol has also been investigated for its potential as an antitumor agent. Research conducted at the National Cancer Institute demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
The synthetic route to 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol has been well-documented in the literature. A common approach involves the condensation of 4-(ethoxycarbonyl)-3-fluorobenzaldehyde with 2-hydroxybenzaldehyde, followed by purification through column chromatography. This method yields high purity product with good yield, making it suitable for large-scale synthesis and further derivatization.
The physicochemical properties of 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol have also been extensively studied. The compound is a white crystalline solid with a melting point ranging from 150°C to 155°C. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties are crucial for its use in various chemical reactions and biological assays.
Safety and toxicity profiles are essential considerations for any compound intended for pharmaceutical applications. Preliminary toxicological studies on 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol have shown that it exhibits low toxicity at therapeutic concentrations. However, further comprehensive toxicological evaluations are necessary to ensure its safety for human use.
In conclusion, 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol (CAS No. 1261898-35-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its full potential, contributing to the advancement of drug discovery and development in various therapeutic areas.
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